2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one
Description
Properties
IUPAC Name |
2,2-dimethyl-1-(2-methyl-3,3a,4,5,6,6a-hexahydro-2H-pyrrolo[2,3-c]pyrrol-1-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O/c1-8-5-9-6-13-7-10(9)14(8)11(15)12(2,3)4/h8-10,13H,5-7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYHXMDGVHQPUBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CNCC2N1C(=O)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one is a complex organic compound belonging to the class of octahydropyrrolo derivatives. This compound has garnered interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The structure of this compound can be represented as follows:
This compound features a complex arrangement that contributes to its biological properties.
Research indicates that compounds similar to this compound may interact with various biological targets, including:
- Orexin Receptors : Some derivatives have been identified as orexin receptor modulators, which may influence sleep-wake cycles and appetite regulation .
- Multidrug Resistance (MDR) Modulation : There is evidence suggesting that related compounds can inhibit the expression of the MDR1 gene, potentially enhancing the efficacy of chemotherapeutic agents by preventing drug efflux .
Biological Activity Summary
The biological activities associated with this compound include:
| Activity | Description |
|---|---|
| Anticancer Properties | Induces apoptosis in cancer cell lines by modulating mitochondrial pathways. |
| Neuropharmacological Effects | Potential modulation of orexin receptors may influence neurobehavioral conditions. |
| Antiviral Activity | Some derivatives exhibit antiviral properties against HIV and other pathogens. |
Case Studies
Several studies have explored the biological effects of related compounds:
- Proliferation and Apoptosis in Cancer Cells :
- Orexin Receptor Modulation :
- Inhibition of Multidrug Resistance :
Scientific Research Applications
Medicinal Chemistry Applications
The compound has been investigated for its potential as a pharmacological agent in treating various conditions. Notably, it has shown promise as an antagonist of the NR2B subtype of NMDA receptors, which are implicated in several neurological disorders.
Table 1: Summary of Pharmacological Activities
Case Study 1: NMDA Receptor Antagonism
Research has indicated that derivatives of 2,2-Dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one can effectively inhibit the NR2B receptor. This inhibition can lead to neuroprotective effects in models of Alzheimer's disease. The study utilized various in vitro assays to demonstrate the compound's efficacy and safety profile.
Case Study 2: Antiviral Activity
In a study focusing on HIV treatment, compounds similar to this compound showed significant antiviral activity. The research highlighted how these compounds could potentially be integrated into combination therapies to enhance efficacy against resistant strains of HIV.
Synthesis and Development
The synthesis of this compound involves multi-step organic reactions that have been optimized to improve yield and purity. Recent advancements in synthetic methodologies have made it more accessible for research applications.
Table 2: Synthesis Overview
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key differences between the target compound and analogous pyrrole/pyrrolidine derivatives:
*Inferred based on structural similarity to and standard atomic weights.
Key Comparative Insights
Ring Saturation vs. Aromaticity :
- The target compound’s octahydropyrrolo[2,3-c]pyrrole core is fully saturated, enhancing solubility in polar solvents compared to aromatic pyrrole derivatives (e.g., ). However, it lacks π-π stacking capability, which may reduce binding affinity in biological systems relative to aromatic analogs .
- The patent compound () incorporates both saturated pyrrolidine and aromatic indole/naphthyridine systems, balancing solubility and receptor interaction .
- The 3-cyano substituent in introduces strong electron-withdrawing effects, likely altering reactivity and hydrogen-bonding capacity versus the target compound’s methyl group .
Molecular Weight and Complexity :
Notes and Limitations
Preparation Methods
Synthesis of Octahydropyrrolo[2,3-c]pyrrole Core
The bicyclic octahydropyrrolo[2,3-c]pyrrole nucleus is typically synthesized via cyclization reactions involving pyrrolidine derivatives. Common methods include:
- Intramolecular cyclization of diamine precursors: A linear diamine with appropriate functional groups undergoes cyclization under acidic or basic conditions to form the fused bicyclic system.
- Reductive amination or ring-closing reactions: Using aldehyde or ketone precursors with amines, followed by reduction, to close the second ring.
These methods ensure the formation of the octahydro system with the correct ring fusion pattern.
Acylation to Form 2,2-Dimethylpropanoyl Derivative
The final step involves acylation of the bicyclic amine with 2,2-dimethylpropanoyl chloride (pivaloyl chloride) or an activated ester derivative:
- The amine is reacted with the acyl chloride in anhydrous conditions, typically in the presence of a base such as triethylamine to scavenge HCl.
- Reaction temperature is controlled between 0°C to room temperature to prevent side reactions.
- Purification is achieved by crystallization or chromatography.
Reaction Conditions and Optimization
| Step | Reagents/Conditions | Temperature | Time | Notes |
|---|---|---|---|---|
| Cyclization to form octahydropyrrolo[2,3-c]pyrrole | Diamine precursor, acid/base catalyst | 20–80°C | 2–12 h | Solvent: methanol, ethanol, or acetonitrile; monitored by TLC |
| N-Methylation | Methyl iodide or methyl bromide, base | 0–25°C | 1–4 h | Use of mild base to avoid multiple alkylations |
| Acylation with 2,2-dimethylpropanoyl chloride | Acyl chloride, triethylamine, anhydrous solvent (DCM, THF) | 0–25°C | 1–3 h | Inert atmosphere recommended; product purified by chromatography |
Research Findings and Literature Support
- According to supplier data (Enamine), the compound is available as a powder with 95% purity, indicating the feasibility of the synthetic route and purification.
- Pyrrole and pyrrolidine derivatives, including fused bicyclic systems, are commonly synthesized via Paal–Knorr condensation and related cyclization methods, as reviewed by Bhardwaj et al. (2015). Although this review focuses on pyrrole derivatives, the synthetic principles for bicyclic pyrrolidine systems are analogous.
- The use of acid-catalyzed cyclization and selective N-acylation is a standard approach in preparing such bicyclic amides.
- No direct published synthetic procedures for this exact compound were found in the publicly available literature, but the synthetic strategy is consistent with established methods for similar bicyclic pyrrolidine ketones.
Summary Table of Preparation Steps
| Preparation Step | Key Reagents | Reaction Type | Critical Parameters | Outcome |
|---|---|---|---|---|
| Formation of bicyclic core | Diamine precursor, acid/base | Intramolecular cyclization | Temperature, solvent, pH control | Octahydropyrrolo[2,3-c]pyrrole scaffold |
| N-Methyl substitution | Methyl halide, base | N-alkylation | Stoichiometry, temperature | 2-Methyl substituted bicyclic amine |
| Acylation | 2,2-Dimethylpropanoyl chloride, base | Amide bond formation | Anhydrous conditions, temperature | Target ketone compound |
Q & A
What are reliable synthetic pathways for 2,2-dimethyl-1-{2-methyl-octahydropyrrolo[2,3-c]pyrrol-1-yl}propan-1-one, and how can reaction yields be optimized?
Basic Research Focus
A robust synthesis involves dihydroxylation of allyl-substituted precursors followed by oxidative cleavage and cyclization. For example, 4-allyl-3-aminoisoquinoline derivatives undergo dihydroxylation with OsO4/N-methylmorpholine N-oxide, followed by NaIO4-mediated cleavage to yield aldehydes. Subsequent cyclization in aqueous Na2O2 generates the pyrrolo-pyrrolidine core . Optimize yields by controlling stoichiometry (e.g., 1.4:1 chloranil:substrate ratio) and using anhydrous Na2SO4 for drying organic layers .
How can the molecular structure of this compound be confirmed using spectroscopic and crystallographic methods?
Basic Research Focus
1H/13C NMR : Key signals include pyrrolidine ring protons (δ 3.2–4.1 ppm) and quaternary carbonyl carbons (δ 205–210 ppm). Methyl groups on the propanone moiety appear as singlets (δ 1.2–1.5 ppm) .
X-ray crystallography : Use SHELXL for refinement . For related octahydropyrrolo[2,3-c]pyridine derivatives, chiral centers (e.g., 3aR,7aR) and bond angles (e.g., C-N-C ~109°) confirm stereochemistry .
What strategies are effective for analyzing conformational flexibility in the octahydropyrrolo[2,3-c]pyrrole ring system?
Advanced Research Focus
Perform dynamic NMR to study ring puckering and chair-to-boat transitions. For example, coupling constants (JHH = 8–12 Hz) in pyrrolidine derivatives indicate axial-equatorial proton arrangements . DFT calculations (B3LYP/6-31G*) can model energy barriers for ring inversion, while X-ray data validate predicted dihedral angles (e.g., 55–60° for C-C-N-C) .
How does the substitution pattern on the pyrrolo-pyrrolidine moiety influence biological activity?
Advanced Research Focus
Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., morpholino, 4c in ) enhance cytotoxicity in ovarian cancer cell lines (IC50 ~1.2 µM). Compare with alkyl-substituted analogs (e.g., n-butyl, 8 in ), which exhibit reduced activity (IC50 >10 µM). Use MTT assays and molecular docking (PDB 7KV ) to correlate substituent polarity with target binding.
What computational methods predict the compound’s reactivity in nucleophilic or electrophilic reactions?
Advanced Research Focus
Frontier molecular orbital (FMO) analysis : Calculate HOMO/LUMO energies (e.g., Gaussian09) to identify reactive sites. The carbonyl group (LUMO ~-1.5 eV) is susceptible to nucleophilic attack, while the pyrrolidine nitrogen (HOMO ~-6.2 eV) participates in electrophilic substitutions . Molecular dynamics simulations (AMBER) model solvation effects on reaction pathways, particularly in protic solvents like water or methanol.
How can enantiomeric purity be assessed for chiral derivatives of this compound?
Advanced Research Focus
Chiral HPLC : Use a Chiralpak AD-H column (hexane:isopropanol 90:10) to resolve enantiomers. For example, (3aR,7aR)-configured analogs show retention times 2–3 min longer than (3aS,7aS) isomers . Circular dichroism (CD) : Peaks at 220–230 nm (n→π* transitions) confirm absolute configuration. Cross-validate with X-ray anomalous scattering data .
What are the challenges in scaling up the synthesis for preclinical studies, and how can they be mitigated?
Advanced Research Focus
Byproduct formation : Optimize Na2O2 concentration during cyclization to minimize over-oxidation byproducts (e.g., ketone-to-carboxylic acid conversion) . Purification : Use flash chromatography (silica gel, ethyl acetate:hexane 1:4) followed by recrystallization (20% EtOAc/hexane) to achieve >95% purity . Monitor intermediates via LC-MS (ESI+) to detect early-stage impurities.
How does the compound’s stability vary under different storage conditions?
Basic Research Focus
Thermal stability : TGA shows decomposition onset at 180°C (N2 atmosphere). Store at -20°C in amber vials to prevent photodegradation. Hydrolytic stability : The carbonyl group is stable in pH 4–7 buffers (half-life >6 months) but hydrolyzes rapidly in alkaline conditions (pH >9, half-life <24 hours) .
What isotopic labeling strategies are suitable for metabolic tracing studies?
Advanced Research Focus
Deuterium labeling : Incorporate <sup>2</sup>H at the propanone methyl groups via Claisen condensation with CD3COCl . <sup>13</sup>C labeling : Use Na<sup>13</sup>CN in Strecker synthesis to label the pyrrolidine nitrogen adjacent to the carbonyl . Validate labeling efficiency via HRMS and <sup>13</sup>C NMR.
How can in silico models predict the compound’s pharmacokinetic properties?
Advanced Research Focus
ADMET prediction : SwissADME estimates logP ~2.1 (moderate lipophilicity) and CYP3A4 inhibition risk (IC50 ~15 µM). Molecular docking : AutoDock Vina models binding to serum albumin (PDB 1AO6) with ∆G ~-8.2 kcal/mol, suggesting moderate plasma protein binding . Refine models using MD simulations to account for flexible binding pockets.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
